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Compound of Interest

Compound Name: LS-1-10

Cat. No.: B1193027

Get Quote

Disclaimer: The initial request sought information on "LS-1-10." Extensive searches did not

yield published results for a specific therapeutic agent under this designation. Given the target

audience of researchers and drug development professionals, this guide focuses on a plausible

alternative: Lysine-Specific Demethylase 1 (LSD1) inhibitors, a significant area of research in

oncology. This guide provides an objective comparison of the performance of several clinical-

stage LSD1 inhibitors with supporting experimental data.

This guide summarizes the available preclinical and clinical data for prominent LSD1 inhibitors,

presenting a comparative analysis to aid researchers, scientists, and drug development

professionals in their evaluation of these therapeutic agents.

Data Presentation: Comparative Analysis of LSD1
Inhibitors
The following tables provide a summary of quantitative data for key LSD1 inhibitors currently in

clinical development. These tables facilitate a direct comparison of their biochemical potency,

selectivity, and clinical efficacy in various cancer types.

Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors
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Compound
Name (Alias)

Type
LSD1 IC50
(nM)

Selectivity
over MAO-A/B

Reference(s)

Iadademstat

(ORY-1001)
Irreversible

0.018 µM (18

nM)
>1000-fold [1][2]

Bomedemstat

(IMG-7289)
Irreversible 56.8 nM Not specified [2]

Seclidemstat

(SP-2577)
Reversible 25-50 nM Not specified [3]

Pulrodemstat

(CC-90011)
Reversible 0.30 nM

>60,000-fold

over LSD2,

MAO-A/B

[2]

Table 2: Clinical Trial Performance of LSD1 Inhibitors
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Compound
Name

Cancer Type Phase Key Findings Reference(s)

Iadademstat

(ORY-1001)

Acute Myeloid

Leukemia (AML)
Phase I/IIa

Showed good

safety profile and

signs of clinical

and biologic

activity as a

single agent.

One patient

achieved

complete

remission with

incomplete blood

cell count

recovery.

[4]

Small Cell Lung

Cancer (SCLC)
Phase II

In combination

with

platinum/etoposi

de.

Bomedemstat

(IMG-7289)

Essential

Thrombocythemi

a (ET)

Phase 2

Generally well-

tolerated,

improved

symptoms, and

durably reduced

platelet and

white blood cell

counts.

[5]

Myelofibrosis

(MF)
Phase 2

Acceptable

tolerability,

relieved

symptoms,

reduced spleen

volume, and

improved bone

marrow fibrosis.

[6]
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Seclidemstat

(SP-2577)
Ewing Sarcoma Phase 1

Manageable

safety profile with

preliminary

activity in heavily

pretreated

patients.

Recommended

Phase 2 dose

established at

900 mg BID.

[7][8]

Advanced Solid

Tumors
Phase 1

Showed activity

among advanced

sarcoma patients

with a

manageable

safety profile.

Pulrodemstat

(CC-90011)

Advanced Solid

Tumors & Non-

Hodgkin

Lymphoma

(NHL)

Phase 1

Well-tolerated

with encouraging

activity. One

patient with

relapsed/refracto

ry marginal zone

lymphoma

achieved a

complete

response.

Recommended

Phase 2 dose

established as

60 mg once per

week.

[9][10][11]

Extensive Stage

SCLC
Phase 2

Currently in

trials.
[12]

Experimental Protocols
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Detailed methodologies are crucial for the independent verification of published results. Below

are representative protocols for key experiments cited in the evaluation of LSD1 inhibitors.

Biochemical LSD1 Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of LSD1 and the inhibitory potential of test

compounds.

Principle: The demethylation of a di-methylated histone H3-K4 (H3K4me2) peptide substrate

by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase

(HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly

fluorescent compound (resorufin), which can be measured.[13]

Materials:

Purified recombinant human LSD1/CoREST complex.

Di-methylated H3K4me2 peptide substrate.

Horseradish peroxidase (HRP).

Amplex Red reagent.

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT).

Test inhibitors and control compounds.

384-well black microplates.

Procedure:

1. Prepare serial dilutions of the test inhibitor.

2. Add the inhibitor dilutions to the wells of the microplate.

3. Add a solution containing the LSD1/CoREST enzyme and HRP to each well and incubate.

4. Initiate the reaction by adding a solution containing the H3K4me2 peptide substrate and

Amplex Red.
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5. Monitor the fluorescence intensity over time using a microplate reader (Excitation: ~530-

540 nm, Emission: ~585-595 nm).[13][14]

Data Analysis: Calculate the initial reaction rates and determine the IC50 values by fitting the

data to a dose-response curve.[14]

Cell Proliferation (MTT) Assay
This assay assesses the effect of LSD1 inhibitors on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures the metabolic activity of cells. Viable cells with active

metabolism convert MTT into a purple formazan product. The amount of formazan produced

is proportional to the number of viable cells.[15]

Materials:

Cancer cell lines of interest.

Complete culture medium.

MTT solution (5 mg/mL in PBS).

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

96-well clear microplates.

Test inhibitors and vehicle control (e.g., DMSO).

Procedure:

1. Seed cells in a 96-well plate and allow them to adhere overnight.

2. Treat the cells with serial dilutions of the LSD1 inhibitor for a specified period (e.g., 72

hours).[5]

3. Add MTT solution to each well and incubate for 4 hours at 37°C.

4. Remove the medium and add solubilization buffer to dissolve the formazan crystals.
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5. Measure the absorbance at 570 nm using a microplate reader.[16]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the EC50 or IC50 value from the dose-response curve.[15][17]

Mandatory Visualization
LSD1 Signaling Pathway in Cancer
The following diagram illustrates the mechanism of action of LSD1 in cancer and the effect of

its inhibition. LSD1 is a key epigenetic regulator that removes methyl groups from histone H3 at

lysine 4 (H3K4) and lysine 9 (H3K9). In many cancers, LSD1 is overexpressed and contributes

to tumorigenesis by repressing tumor suppressor genes and activating oncogenes.[18]
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LSD1 signaling pathway in cancer and the impact of its inhibition.

Experimental Workflow for LSD1 Inhibitor Evaluation
This diagram outlines the general workflow for the preclinical evaluation of a novel LSD1

inhibitor.
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General experimental workflow for the preclinical evaluation of LSD1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. caymanchem.com [caymanchem.com]

2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in
clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

3. ascopubs.org [ascopubs.org]

4. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific
Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

5. medchemexpress.com [medchemexpress.com]

6. researchgate.net [researchgate.net]

7. ascopubs.org [ascopubs.org]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced
malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Phase I Study of Lysine-Specific Demethylase 1 Inhibitor, CC-90011, in Patients with
Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. caymanchem.com [caymanchem.com]

14. benchchem.com [benchchem.com]

15. benchchem.com [benchchem.com]

16. benchchem.com [benchchem.com]

17. benchchem.com [benchchem.com]

18. benchchem.com [benchchem.com]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1193027?utm_src=pdf-custom-synthesis#bc-rfq
https://www.caymanchem.com/product/19136
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.TPS11567
https://pmc.ncbi.nlm.nih.gov/articles/PMC7768337/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7768337/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7768337/
https://www.medchemexpress.com/iadademstat.html
https://www.researchgate.net/publication/337746172_LSD1KDM1A_inhibitors_in_clinical_trials_Advances_and_prospects
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.11514
https://www.researchgate.net/publication/352079319_Phase_1_trial_of_seclidemstat_SP-2577_in_patients_with_relapsedrefractory_Ewing_sarcoma
https://www.researchgate.net/publication/387616868_Pulrodemstat_CC-90011_a_highly_potent_selective_and_reversible_lysine-specific_demethylase_1_LSD1_inhibitor
https://pubmed.ncbi.nlm.nih.gov/35737639/
https://pubmed.ncbi.nlm.nih.gov/35737639/
https://pubmed.ncbi.nlm.nih.gov/33046517/
https://pubmed.ncbi.nlm.nih.gov/33046517/
https://pubmed.ncbi.nlm.nih.gov/33046517/
https://www.researchgate.net/publication/356496399_A_Phase_2_Study_of_the_LSD1_Inhibitor_Img-7289_bomedemstat_for_the_Treatment_of_Essential_Thrombocythemia_ET
https://www.caymanchem.com/product/700120/lsd1-inhibitor-screening-assay-kit
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Lsd1_IN_24_In_Vitro_Assays.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Lsd1_IN_25_in_vitro_Cell_Proliferation_Assay.pdf
https://www.benchchem.com/pdf/Lsd1_IN_22_A_Comparative_Guide_to_a_Potent_LSD1_Inhibitor.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_LSD1_Inhibitors_Lsd1_IN_24_versus_GSK2879552.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_LSD1_Inhibitors_in_Primary_Patient_Derived_Cancer_Cells.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193027?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Independent Verification of LSD1 Inhibitors: A
Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193027/docs#independent-verification-of-lsd1-
inhibitors-a-comparative-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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